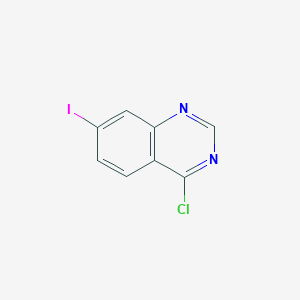

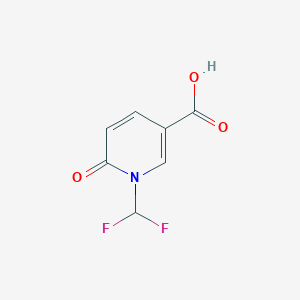

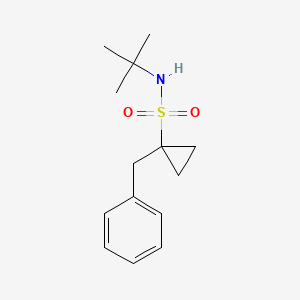

![molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1](/img/structure/B1321563.png)

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

概要

説明

“6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been of interest due to their similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved using known and new synthetic methodologies . The synthetic methods used for the synthesis of these compounds can start from a preformed pyrimidine ring or a pyridine ring .Molecular Structure Analysis

The molecular formula of “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is C8H7BrN4S . It is a type of pyrido[2,3-d]pyrimidin-7(8H)-one , which is a type of privileged heterocyclic scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed pyrimidine ring or a pyridine ring .Physical And Chemical Properties Analysis

The molecular weight of “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is 271.14 . More specific physical and chemical properties are not available in the resources.科学的研究の応用

Anti-Tumor Agents

Compounds similar to “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” have been used in the design and synthesis of novel anti-tumor agents. These compounds can serve as lead compounds for further development in cancer treatment research .

Kinase Inhibition

Pyrido[2,3-d]pyrimidines have been reported to act as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and metabolism. Inhibiting specific kinases can be a strategy for treating diseases like cancer .

Anti-Fibrotic Activities

Some pyrido[2,3-d]pyrimidines have shown better anti-fibrotic activities than existing drugs like Pirfenidone. This suggests potential applications in treating fibrotic diseases .

Synthetic Methodology

The compound’s structure could be useful in developing new synthetic methods for creating derivatives of pyrido[2,3-d]pyrimidines, which could have various applications in medicinal chemistry .

Pharmacological Research

Given its structural features, “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” could be used in pharmacological research to study its interaction with biological targets and its pharmacokinetics .

Chemical Libraries

This compound could be included in chemical libraries for high-throughput screening to identify new bioactive molecules with potential therapeutic applications .

作用機序

Target of Action

The primary targets of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the normal function of the kinase and lead to therapeutic effects .

Biochemical Pathways

The inhibition of kinases by 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .

Pharmacokinetics

The compound’s density is predicted to be 181±01 g/cm3 , and its boiling point is predicted to be 447.3±55.0 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one’s action are primarily related to its inhibitory effect on kinases. By inhibiting kinases, the compound can disrupt the normal function of these enzymes and potentially halt the proliferation and survival of cancer cells .

Action Environment

The action, efficacy, and stability of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process can be autocatalytically induced by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .

将来の方向性

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been of interest due to their similarity with nitrogen bases present in DNA and RNA . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, indicating potential future directions in their synthesis and biomedical applications .

特性

IUPAC Name |

6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDCSLRPQNWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622721 | |

| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

CAS RN |

352328-87-1 | |

| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

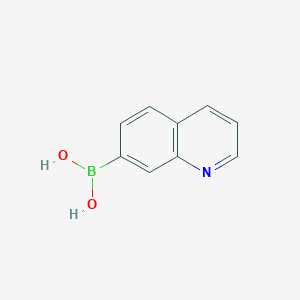

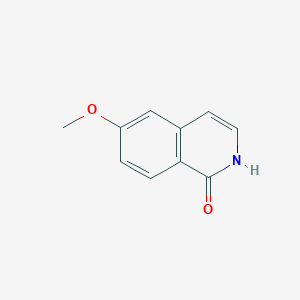

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

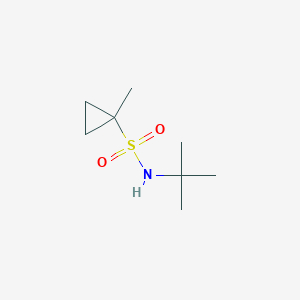

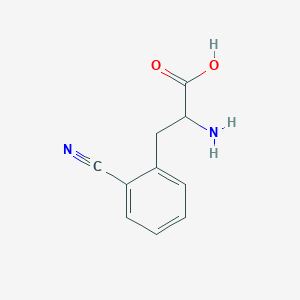

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

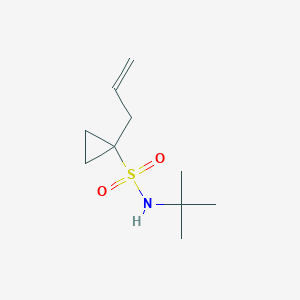

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)